molecular formula C13H15IO3 B1396383 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1338495-25-2

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1396383
CAS No.: 1338495-25-2
M. Wt: 346.16 g/mol
InChI Key: KVBQKQXUUFKVAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the iodination of a benzyl group followed by its attachment to a tetrahydropyran ring. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between a benzyl alcohol and tetrahydropyran . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzyl derivatives, esters, and reduced forms of the original compound .

Scientific Research Applications

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, primarily through its iodinated benzyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
  • 4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
  • 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Uniqueness

The uniqueness of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid lies in its iodinated benzyl group, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The presence of iodine enhances the compound’s ability to participate in substitution reactions and form stable covalent bonds with biological targets .

Properties

IUPAC Name

4-[(2-iodophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQKQXUUFKVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 3
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4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 4
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 5
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 6
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

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